Silane, chloro(4-chlorobutoxy)dimethyl-

Overview

Description

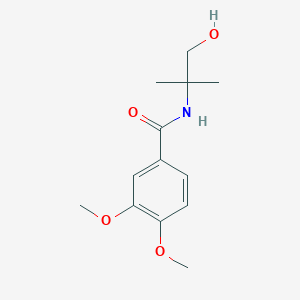

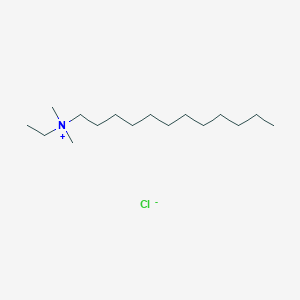

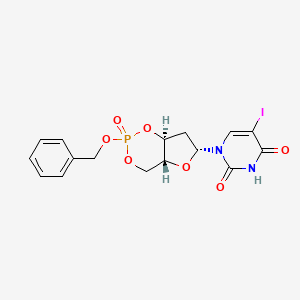

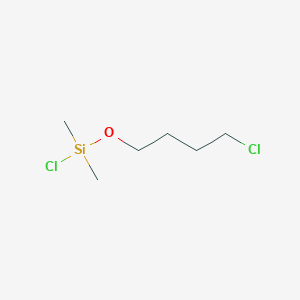

Silane, chloro(4-chlorobutoxy)dimethyl-, also known by its synonyms tert-Butyldimethylchlorosilane or tert-Butyldimethylsilyl chloride , has the empirical formula C₆H₁₅ClSi . It is a useful derivatizing agent employed for both preparative and analytical purposes . The compound plays a crucial role in selective cleavage of TBDMS (tert-butyldimethylsilyl) ethers .

Synthesis Analysis

The synthesis of Silane, chloro(4-chlorobutoxy)dimethyl- involves the reaction of tert-butanol with dimethylchlorosilane . The resulting product is a chlorosilane compound with a tert-butyl group and a 4-chlorobutoxy group attached to the silicon atom .

Molecular Structure Analysis

The molecular structure of Silane, chloro(4-chlorobutoxy)dimethyl- consists of a silicon atom bonded to two methyl groups, one chloro group, and one 4-chlorobutoxy group. The compound adopts a tetrahedral geometry around the silicon atom .

Chemical Reactions Analysis

- Selective Cleavage of TBDMS Ethers : The compound selectively cleaves TBDMS ethers, making it valuable in protecting group chemistry .

Physical And Chemical Properties Analysis

Scientific Research Applications

β-Donor Bonds in SiON Units

The study by Mitzel, Blake, and Rankin (1997) investigated the structure of Tetrakis(N,N-dimethylhydroxylamido)silane and related compounds. It highlighted the (4 + 4)-coordination in these silanes and explored their unique bonding and structural properties using various spectroscopic and crystallographic techniques. This work contributes to the understanding of silane chemistry, particularly in the context of β-donor bonds in SiON units (Mitzel, Blake, & Rankin, 1997).

New Building Blocks for Silicon-Containing Drugs

Troegel, Möller, and Tacke (2010) prepared novel (2-Halogeno-5-pyridyl)dimethyl(oxiran-2-ylmethyl)silanes, which can be potential building blocks for the synthesis of silicon-containing drugs. These compounds were synthesized from allylchlorodimethylsilane and characterized through elemental analyses and NMR studies. The study opens up new avenues for developing silicon-based pharmaceuticals (Troegel, Möller, & Tacke, 2010).

Mechanism of Action

properties

IUPAC Name |

chloro-(4-chlorobutoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2OSi/c1-10(2,8)9-6-4-3-5-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRYDXHIOBXLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(OCCCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453435 | |

| Record name | Silane, chloro(4-chlorobutoxy)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, chloro(4-chlorobutoxy)dimethyl- | |

CAS RN |

1002-04-6 | |

| Record name | Silane, chloro(4-chlorobutoxy)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-1,3,4-Thiadiazolo[3,2-a]pyrimidine, 5,7,7-trimethyl-](/img/structure/B3044475.png)

![1,7-Diazabicyclo[5.3.1]undecane](/img/structure/B3044482.png)